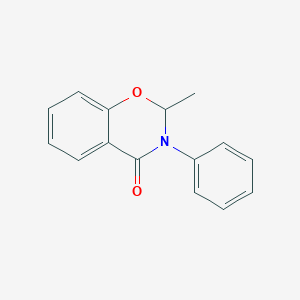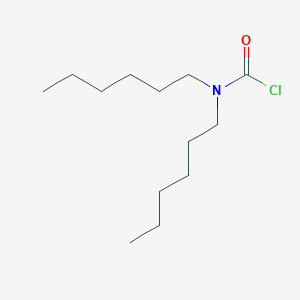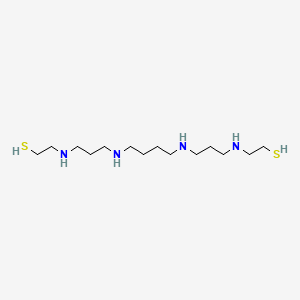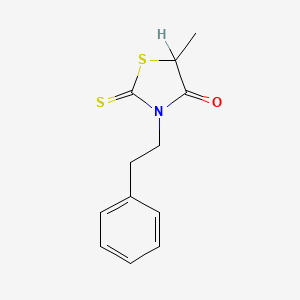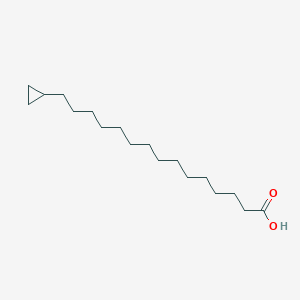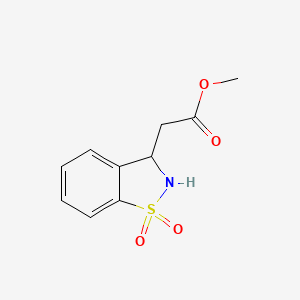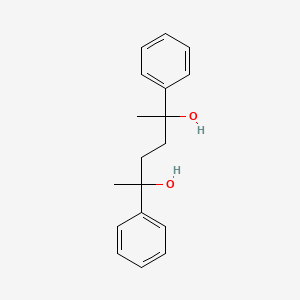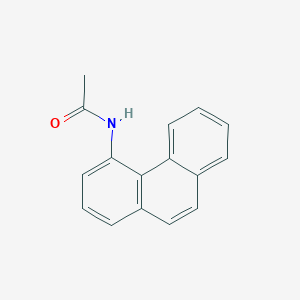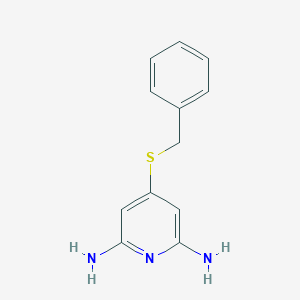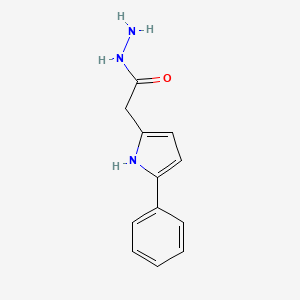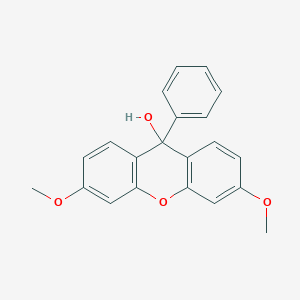
3-Aminobenzene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminobenzene-1,2-dicarboxamide is an organic compound with the molecular formula C8H9N3O2 It consists of a benzene ring substituted with an amino group at the third position and two carboxamide groups at the first and second positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzene-1,2-dicarboxamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to phenylamine (aniline) using a mixture of tin and concentrated hydrochloric acid under reflux conditions.
Formation of this compound: The phenylamine is then reacted with phthalic anhydride under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Aminobenzene-1,2-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Aminobenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Aminobenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
3-Aminobenzamide: Similar structure but lacks the additional carboxamide group.
Phthalic Anhydride: Precursor in the synthesis of 3-Aminobenzene-1,2-dicarboxamide.
Aniline: Basic structure with an amino group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both amino and carboxamide groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
19092-11-6 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
3-aminobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) |
InChIキー |
XOTYCBBHYSTRSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



